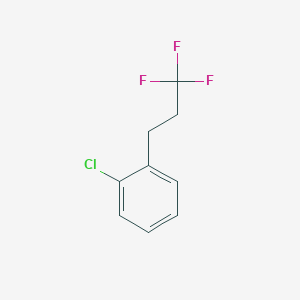

1-Chloro-2-(3,3,3-trifluoropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2-(3,3,3-trifluoropropyl)benzene is a biochemical used for proteomics research . Its molecular formula is C9H8ClF3 and has a molecular weight of 208.61 .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of trichlorophosphate and toluene under reflux for 5 hours . The second step involves the use of methanol and sodium tetrahydroborate at 25°C for 3 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H8ClF3 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.61 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound 1-Chloro-2-(3,3,3-trifluoropropyl)benzene and its derivatives are used in various synthetic and structural analyses. For instance, the title compound C16H17ClF3NO2, synthesized from 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid and 3-methoxybenzenamine, exhibited unique structural properties, with its crystal structure involving intermolecular N—H⋯O hydrogen bonds (Yan & Liu, 2007). Furthermore, the preparation of 1-phenyl-chlorofluoropropenes, closely related to the compound , was achieved through a chlorination-dehydrochlorination sequence from 1-phenyl-3,3,3-trifluoropropene, showing the compound’s versatility in synthesizing complex molecular structures (Dmowski, 1985).

Catalysis and Organic Reactions

- The compound and its related structures play a significant role in catalysis and as intermediates in organic reactions. For instance, a copper-catalyzed tandem cyclization and vinylation of 2-chloro-1-(2-bromoaryl)-3,3,3-trifluoropropenes with KOH was developed for the synthesis of 2-trifluoromethyl benzofuran derivatives, showcasing the compound’s utility in advanced organic synthesis (He et al., 2019). In another study, reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3 demonstrated the compound’s reactive nature and its ability to form diverse products (Matsuda & Shinohara, 1978).

Photophysical Properties and Material Science

- Studies have also focused on the photophysical properties and material science applications of compounds related to this compound. For example, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, closely related to the compound , were prepared and analyzed for their photophysical properties, showing violet fluorescence in the solid state. These compounds are compact chromophores exhibiting unique fluorescence properties, indicating the potential of this compound in material science applications (Shimizu et al., 2011).

Propiedades

IUPAC Name |

1-chloro-2-(3,3,3-trifluoropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJVRKDBGAHBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate](/img/structure/B2568037.png)

![methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2568038.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)

![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)

![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B2568051.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2568056.png)

![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)